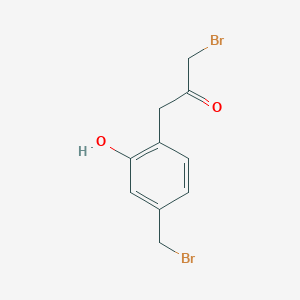
1-Bromo-3-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-one is an organic compound that belongs to the class of brominated aromatic ketones. This compound is characterized by the presence of a bromomethyl group and a hydroxyphenyl group attached to a propanone backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-one can be synthesized through a multi-step process. One common method involves the bromination of 4-(bromomethyl)-2-hydroxyacetophenone using bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines or thiols.
Oxidation: Formation of 1-Bromo-3-(4-(bromomethyl)-2-oxophenyl)propan-2-one.
Reduction: Formation of 1-Bromo-3-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-ol.
Scientific Research Applications
1-Bromo-3-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The hydroxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-(4-chloromethyl)-2-hydroxyphenyl)propan-2-one
- 1-Bromo-3-(4-methyl)-2-hydroxyphenyl)propan-2-one
- 1-Bromo-3-(4-(bromomethyl)-2-methoxyphenyl)propan-2-one
Uniqueness
1-Bromo-3-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-one is unique due to the presence of both bromomethyl and hydroxyphenyl groups, which confer distinct reactivity and binding properties. This combination allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C10H10Br2O2 |
|---|---|
Molecular Weight |
321.99 g/mol |
IUPAC Name |
1-bromo-3-[4-(bromomethyl)-2-hydroxyphenyl]propan-2-one |
InChI |
InChI=1S/C10H10Br2O2/c11-5-7-1-2-8(10(14)3-7)4-9(13)6-12/h1-3,14H,4-6H2 |
InChI Key |
FHDFDMKRDLBFDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)O)CC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















